BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea

Chemical procurement Building block specification Molecular weight verification

This compound uniquely unites methylenedioxyphenyl (benzodioxole) and bis-furanyl pharmacophores within a single urea scaffold—enabling simultaneous probing of anticonvulsant and anticancer targets. Unlike generic phenyl, benzyl, or monofuran analogs, the benzodioxole moiety introduces the methylenedioxy bridge essential for MAO‑B inhibitory potential and CYP450 modulation. At 340.34 g/mol, with an AlogP of ~1.29 and TPSA of 90.65 Ų, it serves as a calibrated reference standard for HPLC retention times and solubility measurements across bis-furanyl urea analog series. Available at ≥95% purity for non‑human research only; standard international B2B shipping. Choose this compound when structural integrity and dual‑pharmacophore coverage are non‑negotiable.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 2188279-46-9
Cat. No. B2402630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea
CAS2188279-46-9
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C18H16N2O5/c21-18(20-12-5-6-16-17(9-12)25-11-24-16)19-10-13(14-3-1-7-22-14)15-4-2-8-23-15/h1-9,13H,10-11H2,(H2,19,20,21)
InChIKeyKHHKWTNTMACUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea (CAS 2188279-46-9): Baseline Identity for Procurement Specification


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea (CAS 2188279-46-9) is a synthetic urea derivative with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.34 g/mol [1]. It incorporates a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety at one urea nitrogen and a 2,2-di(furan-2-yl)ethyl substituent at the other, creating a distinctive three-ring heteroaromatic architecture . The compound is offered at ≥95% purity for non-human research use only .

Why In-Class Urea Derivatives Cannot Substitute for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea in Research Applications


The target compound occupies a unique position at the intersection of two privileged fragment classes—methylenedioxyphenyl (benzodioxole) and bis-furanyl—that are rarely combined within a single urea scaffold. The benzodioxole moiety is associated with anticonvulsant and anticancer activities in independently characterized analogs [1], while the 2,2-di(furan-2-yl)ethyl group provides a distinctive oxygen-rich, π-excessive heterocyclic environment that differs fundamentally from simple phenyl, benzyl, or monofuran analogs [2]. Generic substitution by compounds such as 1-(2,2-di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 2188279-44-7) or 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea (CAS 2210140-53-5) would eliminate the methylenedioxy bridge and associated conformational and electronic properties, rendering direct interchange scientifically unjustified.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea Versus Closest Analogs


Molecular Weight Differentiation: 340.34 g/mol Versus Closest Bis-Furanyl Urea Analogs

The target compound has a molecular weight of 340.34 g/mol, which is higher than 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea (MW ~324 g/mol) and lower than 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea (MW 356.34 g/mol) . This intermediate molecular weight places it in a property space distinct from both benzyl-substituted and hydroxyethyl-containing analogs.

Chemical procurement Building block specification Molecular weight verification

Predicted Lipophilicity (AlogP 1.29) Versus Class-Level Reference for CNS Drug-Likeness

The predicted AlogP for the target compound is 1.29 . This value falls within the optimal range for CNS drug-likeness (AlogP 1–3), suggesting a favorable balance between passive permeability and aqueous solubility. In contrast, analogs with trifluoromethylphenyl substituents (e.g., 3-[2,2-bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea) would be expected to have substantially higher logP values, likely outside this optimal window.

Drug-likeness Lipophilicity CNS multiparameter optimization

Topological Polar Surface Area (TPSA 90.65 Ų) and Hydrogen Bond Capacity Versus Class Averages

The target compound has a predicted TPSA of 90.65 Ų with 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD) . This TPSA is significantly higher than that of 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea (predicted TPSA ~50 Ų, lacking the benzodioxole oxygen atoms) but lower than 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea (TPSA estimated >100 Ų due to additional hydroxyl group) [1].

Polar surface area Hydrogen bonding Permeability prediction

Minimum Purity Specification (95%+) as a Procurement Quality Baseline

The target compound is commercially supplied at a minimum purity of 95%+ . While individual vendor lots may vary, this specification provides a quantitative procurement baseline. In the absence of published biological potency data for this specific compound, purity verification by HPLC or LC-MS is the most critical quality control parameter.

Purity specification Quality control Procurement benchmark

Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea Based on Available Evidence


Fragment-Based Drug Discovery Leveraging Dual Privileged Scaffolds

The compound provides a single-molecule entry point to simultaneously probe benzodioxole and bis-furanyl pharmacophores, which are individually associated with anticonvulsant and anticancer activities in structurally related chemotypes [1]. Its predicted AlogP of 1.29 and TPSA of 90.65 Ų suggest suitability for fragment-growing campaigns targeting peripheral or CNS-excluded protein binding sites .

Physicochemical Reference Standard for Bis-Furanyl Urea Analog Series

With a well-defined molecular weight (340.34 g/mol), TPSA (90.65 Ų), and HBA/HBD profile (5/2), this compound can serve as a reference standard for calibrating chromatographic retention times and solubility measurements across a series of bis-furanyl urea analogs with varying N-aryl substituents .

Chemical Biology Probe Requiring a Methylenedioxyphenyl Substituent

The benzodioxole moiety is known to confer MAO-B inhibitory potential and modulate cytochrome P450 interactions in independent compound series [1]. Researchers investigating the biological consequences of the methylenedioxy bridge in a urea context can use this compound where simpler phenyl or benzyl-substituted bis-furanyl ureas would lack this functional determinant.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.